Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar pyrimidine-based compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidine-based compounds have been studied extensively . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” can be determined using various analytical techniques. The compound has a molecular weight of 271.32.Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A study has shown that triazole-pyrimidine hybrids can potentially be developed as neuroprotective and anti-neuroinflammatory agents . These compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Medicinal Chemistry
The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine . Several naturally occurring alkaloids, i.e., morphine, (S)-reticuline, or berberine, embedded in the 2-phenethylamine unit form more complex cyclic frameworks derived from its natural biosynthetic pathways . Therefore, the 2-phenethylamine motif in “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” could potentially be used in medicinal chemistry for the development of new therapeutic agents.
Anti-inflammatory Activities
Pyrimidine derivatives have been studied for their anti-inflammatory activities . The presence of 4-fluoro-phenyl and pyridin-4-yl moieties was crucial for the inhibitory efficacy . Therefore, “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” could potentially be studied for its anti-inflammatory activities.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s known that pyrimidine derivatives can inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Pyrimidine derivatives have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future directions for the research on “Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
methyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-13(14(19)20-2)10-17-15(18-11)16-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUFKJONXUBVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate |
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